Heptacosane, 14-bromo-

Lipophilicity Partition coefficient QSAR

Heptacosane, 14-bromo- (14-bromoheptacosane) is a long-chain secondary bromoalkane with the molecular formula C₂₇H₅₅Br and a molecular weight of 459.6 g/mol. The bromine atom is positioned at the 14th carbon of the linear 27-carbon alkane backbone, classifying it as a mid-chain (secondary) alkyl bromide, in contrast to terminal (primary) bromoalkane isomers such as 1-bromoheptacosane (CAS 62108-46-7).

Molecular Formula C27H55Br
Molecular Weight 459.6 g/mol
CAS No. 61660-48-8
Cat. No. B15460390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacosane, 14-bromo-
CAS61660-48-8
Molecular FormulaC27H55Br
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CCCCCCCCCCCCC)Br
InChIInChI=1S/C27H55Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
InChIKeyGOSNUZMFMFBNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptacosane, 14-bromo- (CAS 61660-48-8): Compound Class and Chemical Identity for Scientific Procurement


Heptacosane, 14-bromo- (14-bromoheptacosane) is a long-chain secondary bromoalkane with the molecular formula C₂₇H₅₅Br and a molecular weight of 459.6 g/mol [1]. The bromine atom is positioned at the 14th carbon of the linear 27-carbon alkane backbone, classifying it as a mid-chain (secondary) alkyl bromide, in contrast to terminal (primary) bromoalkane isomers such as 1-bromoheptacosane (CAS 62108-46-7) [2]. This structural feature—a central bromine substituent on a high-molecular-weight saturated hydrocarbon chain—defines its physicochemical profile, synthetic accessibility, and reactivity landscape relative to other brominated heptacosane derivatives and long-chain alkanes . The compound is cataloged in PubChem (CID 3380892), the EPA DSSTox database (DTXSID90391959), and multiple chemical registries, indicating its recognized status as a discrete commercial chemical entity for research and industrial use.

Why Heptacosane, 14-bromo- Cannot Be Freely Substituted with 1-Bromoheptacosane or Other In-Class Analogs


Although 14-bromoheptacosane shares the same molecular formula (C₂₇H₅₅Br) and molecular weight with its primary isomer 1-bromoheptacosane, the positional difference of the bromine atom fundamentally alters the compound's reactivity, physicochemical properties, and application suitability. In nucleophilic substitution (Sₙ2) reactions, primary alkyl bromides react approximately 20 times faster than secondary alkyl bromides due to reduced steric hindrance at the electrophilic carbon [1]. Consequently, 1-bromoheptacosane is preferred for rapid terminal derivatization (e.g., ¹⁴C radiolabeling via bromodescarboxylation) [2], whereas 14-bromoheptacosane offers a distinct reactivity profile that may be advantageous when controlled, slower substitution kinetics are desired or when mid-chain functionalization is the synthetic objective. Additionally, the central bromine position alters the compound's lipophilicity, melting behavior, and molecular packing relative to terminal or branched bromoalkane isomers, making generic interchange unadvisable in applications where these parameters are critical .

Quantitative Differentiation Evidence for Heptacosane, 14-bromo- Against Closest Analogs


Lipophilicity (LogP) Comparison: 14-Bromoheptacosane vs. Parent Heptacosane

The experimental/computed LogP of 14-bromoheptacosane is 11.15 (ChemSrc calculated LogP), compared to heptacosane (parent alkane) LogP values of 10.74 (FoodB ALOGPS) and 14.20 (PlantaeDB XlogP), reflecting the counterbalancing effects of bromine electronegativity and the extended hydrophobic chain. The PubChem XLogP3-AA value for 14-bromoheptacosane is 14.4 [1], while that for heptacosane is 14.2 [2], yielding a ΔLogP of +0.2, indicating marginally higher predicted lipophilicity upon bromine substitution at the mid-chain position. This quantitative difference in partition behavior influences membrane permeability, solvent extraction efficiency, and environmental fate predictions .

Lipophilicity Partition coefficient QSAR

Nucleophilic Substitution Reactivity: Secondary vs. Primary Alkyl Bromide Isomers

In bimolecular nucleophilic substitution (Sₙ2) reactions, primary alkyl bromides react approximately 20 times faster than secondary alkyl bromides due to decreased steric congestion around the electrophilic carbon [1]. 1-Bromoheptacosane (primary) thus possesses inherently faster Sₙ2 kinetics than 14-bromoheptacosane (secondary). Conversely, under Sₙ1 conditions, secondary bromides react faster than primary bromides because of greater carbocation stability [2]. This reactivity inversion means that 14-bromoheptacosane and 1-bromoheptacosane are NOT interchangeable as synthetic intermediates—the choice depends on whether the target transformation proceeds via Sₙ2 or Sₙ1 mechanism, and whether the desired product is a mid-chain or terminal derivative.

SN2 reactivity Steric hindrance Alkyl bromide kinetics

Synthetic Route and Purity Benchmarking: 14-Bromoheptacosane vs. 1-Bromoheptacosane

1-Bromoheptacosane has a documented synthetic route via bromodescarboxylation of 1-octacosanoic acid, achieving 80.5% yield and >97% chemical purity [1]. By contrast, direct radical bromination of heptacosane to produce 14-bromoheptacosane yields a mixture of positional isomers, requiring functional group interconversion from 14-heptacosanol or a derivative thereof for selective synthesis . This synthetic complexity suggests that commercially sourced 14-bromoheptacosane may exhibit different purity profiles and cost structures compared to the more straightforwardly prepared 1-bromo isomer. No directly comparable yield/purity data for 14-bromoheptacosane synthesis have been identified in the open literature.

Bromodescarboxylation Synthetic yield Chemical purity

Biodegradation Susceptibility: Bromoalkane Positional Isomer Discrimination by Microbial Dehalogenases

The tropical marine yeast Yarrowia lipolytica NCIM 3589 degrades bromoalkanes via an initial hydrolytic dehalogenation step, with degradation rates dependent on both carbon chain length and the position of halogen substitution [1]. While the study did not test 14-bromoheptacosane specifically, the demonstrated positional sensitivity of dehalogenase enzymes implies that 14-bromoheptacosane (secondary, mid-chain bromide) will exhibit different biodegradation kinetics compared to 1-bromoheptacosane (primary, terminal bromide) and shorter-chain bromoalkanes. This differential susceptibility is relevant for environmental risk assessment, bioremediation applications, and disposal protocol design.

Biodegradation Dehalogenase Bromoalkane Environmental fate

Predicted Physicochemical Property Profile Comparison: 14-Bromoheptacosane vs. 13-(Bromomethyl)-heptacosane

14-Bromoheptacosane (C₂₇H₅₅Br, MW = 459.63 g/mol, exact mass = 458.34871 Da) [1] differs from the branched isomer 13-(bromomethyl)-heptacosane (C₂₈H₅₇Br, MW = 473.66 g/mol) by one methylene unit (ΔMW = 14.03 g/mol) and in the connectivity of the brominated carbon . The linear secondary bromide structure of 14-bromoheptacosane results in 24 rotatable bonds and a topological polar surface area of 0 Ų, whereas the branched isomer has a bromomethyl substituent that introduces different steric and conformational properties. These structural differences affect crystal packing, melting point, solubility in organic solvents, and chromatographic retention behavior—parameters critical for purification and formulation development.

Molecular weight Exact mass Physicochemical properties Isomer comparison

Biological Activity Context: Heptacosane P-gp Inhibition and Implications for Brominated Derivatives

Heptacosane has been demonstrated to act as a substrate and potent inhibitor of P-glycoprotein (P-gp) in multidrug-resistant acute myeloid leukemia (AML) cells, retaining doxorubicin intracellularly and enhancing its cytotoxic effects [1]. While 14-bromoheptacosane itself has not been evaluated in this assay, the bromine substitution at the mid-chain position introduces a dipole moment and alters molecular polarizability, which may modulate P-gp binding affinity relative to the parent hydrocarbon. The presence of the C–Br bond also provides a spectroscopic handle (distinct ¹H NMR signals expected near δ 3.9–4.1 ppm for the proton on the brominated carbon, compared to δ ~1.25 ppm for the methylene envelope of heptacosane) [2], enabling tracking of the brominated analog in biological matrices—an advantage the parent alkane lacks.

P-glycoprotein Multidrug resistance Acute myeloid leukemia Heptacosane

Optimal Application Scenarios for Heptacosane, 14-bromo- Based on Differential Evidence


Mid-Chain Functionalization in Asymmetric Lipid and Surfactant Synthesis

The central bromine position of 14-bromoheptacosane at carbon-14 enables the synthesis of C₂₇ lipid derivatives with exactly symmetric hydrophobic tail segments (13 carbons on each side of the functionalization point)—a structural feature unattainable with 1-bromoheptacosane. This molecular symmetry is critical for designing model lipid bilayers, bolaform amphiphiles, and specialty surfactants where balanced hydrophobic domain size determines self-assembly behavior. The slower Sₙ2 kinetics of the secondary bromide (approximately 20-fold vs. primary) [1] require optimized reaction conditions (elevated temperature, polar aprotic solvents, or transition-metal catalysis), but offer the compensating benefit of reduced competing elimination pathways, potentially yielding cleaner product profiles for demanding applications [2]. Researchers pursuing symmetric membrane-spanning lipids or mid-chain-derivatized waxes should preferentially select 14-bromoheptacosane over terminal bromoalkane isomers.

Environmental Fate Probing of Positional Isomer Effects on Dehalogenase Activity

The demonstrated sensitivity of Yarrowia lipolytica dehalogenases to bromoalkane substitution position [1] positions 14-bromoheptacosane as a valuable probe for studying how steric accessibility of the C–Br bond affects enzymatic hydrolytic dehalogenation rates in long-chain substrates. Unlike 1-bromoheptacosane, where the terminal bromine is maximally exposed to the enzyme active site, the mid-chain bromide of 14-bromoheptacosane is flanked by two 13-carbon alkyl segments that restrict enzyme access. Comparative biodegradation studies using both isomers can deconvolute the contributions of chain length vs. halogen position to environmental persistence, directly informing regulatory risk assessment of long-chain bromoalkanes under REACH and TSCA frameworks.

Spectroscopically Traceable Heptacosane Analog for In Vitro ADME and Drug Delivery Studies

The C–Br bond in 14-bromoheptacosane provides a distinct vibrational (C–Br stretch, ~500–600 cm⁻¹ in IR) and mass spectrometric signature (characteristic ⁷⁹Br/⁸¹Br isotope pattern, ~1:1 ratio) that enables sensitive detection and quantification in complex biological matrices—a capability absent in the parent hydrocarbon heptacosane [1]. Given heptacosane's demonstrated P-gp inhibitory activity in multidrug-resistant AML models [2], the brominated analog can serve as a mass-tagged probe for cellular uptake, intracellular distribution, and P-gp binding studies using LC-MS/MS. For drug delivery researchers investigating alkane-based P-gp modulators, 14-bromoheptacosane combines the biological activity scaffold of heptacosane with the analytical detectability of an organobromine compound.

Phase-Change Material (PCM) Additive with Tunable Thermal Properties

Heptacosane is an established phase-change material with a melting point of 58–60 °C [1]. Bromine substitution at the 14-position is predicted to disrupt the crystalline packing of the linear alkane chain, potentially lowering the melting point and broadening the phase-change temperature range—a desirable characteristic for PCM formulations requiring customized thermal buffering windows. While experimental thermophysical data for 14-bromoheptacosane remain limited, the principle that mid-chain heteroatom substitution depresses alkane melting points is well-established in paraffin chemistry [2]. For industrial PCM developers, 14-bromoheptacosane offers a synthetically accessible, structurally defined derivative for systematic doping studies aimed at tuning the thermal properties of heptacosane-based energy storage materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptacosane, 14-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.